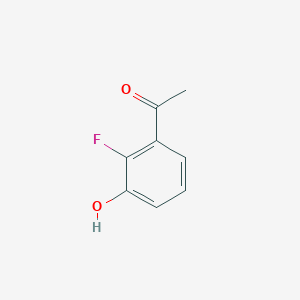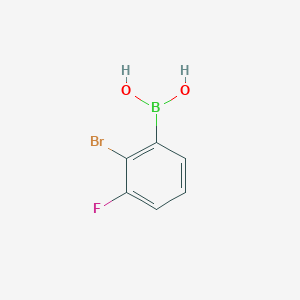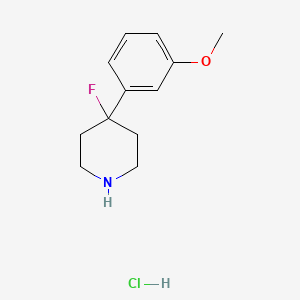
2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline
説明
2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline is a chemical compound with the molecular formula C14H16Cl2N2O4 and a molecular weight of 347.2 g/mol. It is used in pharmaceutical testing and is considered a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline involves complex chemical reactions. It is a building block and synthetic intermediate . It has been used as a precursor in the synthesis of receptor tyrosine kinase (RTK) inhibitors, dual RTK and histone deacetylase (HDAC) inhibitors, and anticancer compounds .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline is determined by its molecular formula, C14H16Cl2N2O4. The structure can be analyzed using various analytical techniques, but the specific details are not available in the search results.Chemical Reactions Analysis
2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline is involved in various chemical reactions due to its role as a synthetic intermediate in the synthesis of EGFR inhibitors, including erlotinib, with antiproliferative activity .科学的研究の応用
Synthesis and Characterization
Quinazoline derivatives are synthesized for a range of applications, including pharmaceutical research. For example, the synthesis of various 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives has been explored, highlighting the structural diversity attainable through different synthetic routes. These derivatives have been characterized using techniques such as IR, 1H NMR, 13C NMR, MS, and elemental analysis, demonstrating the comprehensive approach to understanding their properties (Yan, Huang, & Zhang, 2013).
Antitumor Activity
Research has focused on the antitumor potential of quinazoline derivatives. Compounds synthesized from quinazoline bases have been tested for their efficacy against various cancer cell lines, indicating some possess significant antitumor activity. This line of research suggests the potential therapeutic applications of these compounds in cancer treatment (Ouyang, 2012).
Inhibitory Activities
Quinazoline derivatives have also been studied for their enzyme inhibitory activities. For instance, compounds with specific substitutions at the quinazoline ring have shown potent inhibitory effects on enzymes such as cyclic GMP phosphodiesterase, indicating potential applications in cardiovascular and other diseases (Takase et al., 1994).
Antibacterial Activity
The synthesis of quinazoline derivatives extends to exploring their antibacterial properties. Studies have prepared and characterized quinazoline compounds for their potential to inhibit bacterial growth, contributing to the search for new antimicrobial agents (Kumar, Kumar, & Mazumdar, 2021).
作用機序
The mechanism of action of 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline is related to its role as a precursor in the synthesis of receptor tyrosine kinase (RTK) inhibitors . These inhibitors block the action of tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibitors are used in the treatment of cancer .
将来の方向性
The future directions of 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline research could involve its further development and use in the synthesis of new anticancer drugs. Its role as a precursor in the synthesis of receptor tyrosine kinase (RTK) inhibitors suggests potential applications in cancer treatment .
特性
IUPAC Name |
2,4-dichloro-6,7-bis(2-methoxyethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O4/c1-19-3-5-21-11-7-9-10(17-14(16)18-13(9)15)8-12(11)22-6-4-20-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXJXMXUZLHXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)



![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)


![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1532773.png)

![(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B1532776.png)


![1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1532782.png)
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1532783.png)